molecular formula C12H19F9O4Si B14270516 Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane CAS No. 136790-32-4

Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane

Cat. No.: B14270516
CAS No.: 136790-32-4
M. Wt: 426.35 g/mol
InChI Key: DXAVHNHPGPFCDI-UHFFFAOYSA-N
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Description

Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane is an organosilicon compound with a unique structure that combines a silane group with a nonafluorohexyl chain. This compound is known for its hydrophobic and oleophobic properties, making it useful in various industrial applications, including coatings, adhesives, and surface treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane typically involves the reaction of a nonafluorohexyl alcohol with a chlorosilane derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

    Reaction of Nonafluorohexyl Alcohol with Chlorosilane:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane undergoes several types of chemical reactions, including:

  • Hydrolysis

      Reagents: Water or moisture

      Conditions: Ambient temperature

      Products: Silanols and methanol

  • Condensation

      Reagents: Silanols or other silane derivatives

      Conditions: Acidic or basic catalysts

      Products: Siloxane bonds

  • Substitution

      Reagents: Nucleophiles (e.g., amines, alcohols)

      Conditions: Mild heating

      Products: Substituted silanes

Common Reagents and Conditions

    Hydrolysis: Water, ambient temperature

    Condensation: Acidic or basic catalysts, mild heating

    Substitution: Nucleophiles, mild heating

Major Products Formed

    Hydrolysis: Silanols, methanol

    Condensation: Siloxane bonds

    Substitution: Substituted silanes

Scientific Research Applications

Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane has a wide range of scientific research applications:

  • Chemistry

    • Used as a coupling agent in the synthesis of hybrid materials.
    • Employed in the modification of surfaces to impart hydrophobic and oleophobic properties.
  • Biology

    • Utilized in the preparation of bio-compatible coatings for medical devices.
    • Applied in the development of anti-fouling surfaces for biological applications.
  • Medicine

    • Investigated for use in drug delivery systems due to its ability to modify surface properties.
    • Explored for potential use in medical implants and prosthetics.
  • Industry

    • Used in the production of coatings and adhesives with enhanced durability and resistance to environmental factors.
    • Employed in the manufacture of electronic components with improved performance characteristics.

Mechanism of Action

The mechanism of action of Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane involves its ability to form strong covalent bonds with various substrates. The silane group reacts with hydroxyl groups on surfaces, forming siloxane bonds that anchor the compound to the substrate. The nonafluorohexyl chain imparts hydrophobic and oleophobic properties, reducing surface energy and preventing the adhesion of water and oils.

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane
  • Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]ethyl}silane
  • Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]butyl}silane

Uniqueness

This compound is unique due to its specific combination of a silane group with a nonafluorohexyl chain. This structure provides a balance of reactivity and hydrophobicity, making it particularly effective in applications requiring durable, water- and oil-repellent surfaces.

Properties

CAS No.

136790-32-4

Molecular Formula

C12H19F9O4Si

Molecular Weight

426.35 g/mol

IUPAC Name

trimethoxy-[3-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)propyl]silane

InChI

InChI=1S/C12H19F9O4Si/c1-22-26(23-2,24-3)8-4-6-25-7-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h4-8H2,1-3H3

InChI Key

DXAVHNHPGPFCDI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Origin of Product

United States

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